molecular formula C9H12Br2N2O B12955564 3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B12955564
M. Wt: 324.01 g/mol
InChI Key: AYZJKVCHZMLZSB-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, a methyl group at position 5, and a tetrahydro-2H-pyran-4-yl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

    Alkylation: The attachment of the tetrahydro-2H-pyran-4-yl group can be done through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromo-1H-pyrazole: Lacks the methyl and tetrahydro-2H-pyran-4-yl groups.

    5-Methyl-1H-pyrazole: Lacks the bromine atoms and tetrahydro-2H-pyran-4-yl group.

    1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Lacks the bromine atoms and methyl group.

Uniqueness

3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to the combination of bromine atoms, a methyl group, and a tetrahydro-2H-pyran-4-yl group on the pyrazole ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H12Br2N2O

Molecular Weight

324.01 g/mol

IUPAC Name

3,4-dibromo-5-methyl-1-(oxan-4-yl)pyrazole

InChI

InChI=1S/C9H12Br2N2O/c1-6-8(10)9(11)12-13(6)7-2-4-14-5-3-7/h7H,2-5H2,1H3

InChI Key

AYZJKVCHZMLZSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCOCC2)Br)Br

Origin of Product

United States

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